molecular formula C9H10FNO3 B15222203 Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B15222203
M. Wt: 199.18 g/mol
InChI Key: MGNTZYNDHDKPQD-JGVFFNPUSA-N
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Description

Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and glycine.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with glycine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Hydroxylation: The final step involves the hydroxylation of the amine using a suitable oxidizing agent to obtain the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the above-mentioned steps, optimized for yield and purity. The process is carried out under controlled conditions to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities and properties.

Scientific Research Applications

Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the mechanisms of various chemical reactions.

    Biology: Investigated for its effects on cellular processes and metabolic pathways.

    Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.

    Industry: Applied in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in critical biochemical pathways. Its fluorophenyl group enhances its binding affinity to target proteins, making it a potent molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

  • ®-3,3′-Bis [3,5-bis (trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate
  • Voriconazole
  • Epoxiconazole

Uniqueness

Rel-(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m0/s1

InChI Key

MGNTZYNDHDKPQD-JGVFFNPUSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)O)N)F

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)O)N)F

Origin of Product

United States

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